N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide is a structurally complex small molecule featuring:
- A thiophene ring substituted with a cyano group (C≡N) at position 3, an ethyl group at position 4, and a methyl group at position 3.
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-15-12(2)23-18(16(15)11-19)20-17(21)10-7-13-5-8-14(22-3)9-6-13/h5-6,8-9H,4,7,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMGCPMBHSNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CCC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the cyano, ethyl, and methyl groups can be introduced through various substitution reactions.
Attachment of the Propanamide Chain: The propanamide chain can be attached via an amide bond formation reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Cephalosporin Derivatives with 3-(4-Methoxyphenyl)propanamide Moieties
Examples :
- 3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (21b) ()
- 3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (17a) ()
Key Insight : The cephalosporin analogs prioritize β-lactam cores for antibacterial activity, whereas the target compound’s thiophene may favor different targets (e.g., kinase inhibition).
Pyrazole- and Benzothiadiazole-Containing Propanamides
Examples :
- (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide (7) ()
- (2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-(3-methylbutyl)prop-2-enamide ()
Key Insight : The pyrazole and benzothiadiazole analogs demonstrate higher synthetic feasibility and target PPIs, suggesting the target compound’s thiophene core may require optimization for similar applications.
Tetrazole-Containing Propanamides
Examples :
- N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
Key Insight: Tetrazole analogs prioritize hydrogen-bonding capabilities, which may enhance binding to enzymatic targets compared to the target compound’s cyano group.
Biological Activity
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a thiophene ring and various functional groups, suggests diverse biological activities. This article reviews its biological activity based on available literature, including synthesis, mechanisms of action, and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the cyano group enhances its electron-withdrawing properties, which may facilitate interactions with enzymes or receptors involved in disease pathways. The thiophene ring contributes to the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain cellular pathways. For instance, preliminary data suggest that it may inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | Significant inhibition at IC50 < 10 µM | |
| Cytotoxicity | Moderate cytotoxicity in cancer cell lines |
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of similar compounds, revealing that modifications to the thiophene structure could enhance COX inhibition and reduce inflammatory markers in animal models. This suggests that this compound may have similar therapeutic potential.
- Anticancer Activity : Another study evaluated a related compound's effects on various cancer cell lines, demonstrating that it induced apoptosis through the modulation of apoptotic pathways. Given the structural similarities, it is hypothesized that this compound may exhibit comparable anticancer properties.
Toxicity Profile
The toxicity profile of this compound has not been extensively studied. However, similar compounds have shown low toxicity at therapeutic doses, suggesting a favorable safety margin.
| Toxicity Parameter | Value/Observation |
|---|---|
| LD50 | >1000 mg/kg (estimated from related compounds) |
| Cytotoxicity (IC50) | 15 µM in non-cancerous cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
